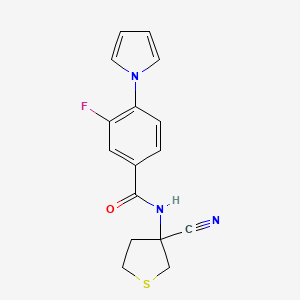
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting various enzymes, including histone deacetylases (HDACs), which are involved in several cellular processes, including gene expression, cell differentiation, and apoptosis.
作用機序
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide inhibits HDAC activity by binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene expression and cell differentiation. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the upregulation of gene expression, cell differentiation, apoptosis, and cell cycle arrest in cancer cells. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
実験室実験の利点と制限
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has several advantages for lab experiments, including its high selectivity for HDAC1 and HDAC3, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide also has some limitations, including its low solubility in water, which can limit its use in in vivo experiments, and its potential for off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in scientific research, including the development of more potent and selective HDAC inhibitors, the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in combination therapy with other anticancer agents, and the investigation of the role of HDACs in other cellular processes, such as DNA repair and autophagy. In addition, the development of more water-soluble forms of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide could increase its potential for in vivo experiments and clinical applications.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide involves the reaction of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with thiosemicarbazide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to yield the final product, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDAC activity has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to selectively inhibit HDAC1 and HDAC3, leading to the accumulation of acetylated histones and the upregulation of gene expression.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-9-12(3-4-14(13)20-6-1-2-7-20)15(21)19-16(10-18)5-8-22-11-16/h1-4,6-7,9H,5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVFWOPQMOBVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)
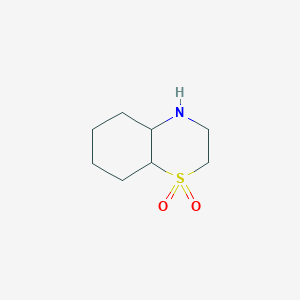
![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)
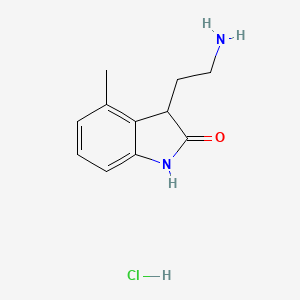
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)
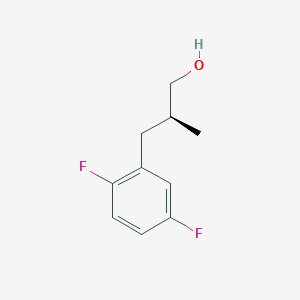
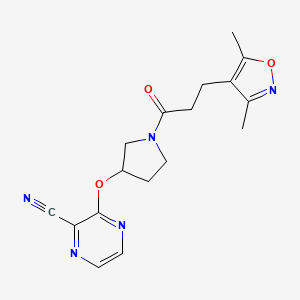
![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-(4-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438712.png)